Methyl 5-(2-Bromo-4-methoxyphenyl)isoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(2-Bromo-4-methoxyphenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-Bromo-4-methoxyphenyl)isoxazole-3-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of nitrile oxides with alkynes, leading to the formation of isoxazole rings. The reaction is often catalyzed by copper(I) or ruthenium(II) catalysts . The reaction conditions usually involve the use of dry solvents such as dimethylformamide (DMF) under microwave irradiation at elevated temperatures (around 120°C) for about an hour .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-Bromo-4-methoxyphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other substituents.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted isoxazole derivatives, while oxidation can produce brominated carboxylic acids .
Scientific Research Applications
Methyl 5-(2-Bromo-4-methoxyphenyl)isoxazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-(2-Bromo-4-methoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can bind to biological targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate
- Methyl 5-(4-methoxyphenyl)isoxazole-4-carboxylate
- Methyl 5-(2,4-dimethylphenyl)isoxazole-3-carboxylate
Uniqueness
Methyl 5-(2-Bromo-4-methoxyphenyl)isoxazole-3-carboxylate is unique due to the presence of both a bromine atom and a methoxy group on the phenyl ring. This combination of substituents can enhance the compound’s reactivity and binding properties, making it a valuable intermediate in the synthesis of biologically active molecules .
Properties
Molecular Formula |
C12H10BrNO4 |
---|---|
Molecular Weight |
312.12 g/mol |
IUPAC Name |
methyl 5-(2-bromo-4-methoxyphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H10BrNO4/c1-16-7-3-4-8(9(13)5-7)11-6-10(14-18-11)12(15)17-2/h3-6H,1-2H3 |
InChI Key |
VVCRUBGHJGGAMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=NO2)C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.